molecular formula C23H25N5O3S B11195315 4-amino-N-benzyl-5-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-1,2-thiazole-3-carboxamide

4-amino-N-benzyl-5-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-1,2-thiazole-3-carboxamide

Cat. No.: B11195315
M. Wt: 451.5 g/mol
InChI Key: BFPPUPCMOQXGMP-UHFFFAOYSA-N
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Description

4-amino-N-benzyl-5-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a piperazine ring, which is commonly found in various pharmaceuticals due to its ability to enhance the biological activity of the molecules it is part of.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-benzyl-5-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a halogenated intermediate.

    Coupling Reactions: The final compound is formed through coupling reactions, such as amide bond formation, where the piperazine derivative is coupled with the thiazole carboxylic acid derivative in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-amino-N-benzyl-5-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-amino-N-benzyl-5-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Other thiazole derivatives, such as thiamine (vitamin B1) and ritonavir, share the thiazole ring structure but differ in their biological activities and applications.

    Piperazine Derivatives: Compounds like aripiprazole and quetiapine contain the piperazine ring and are used as antipsychotic medications.

Uniqueness

What sets 4-amino-N-benzyl-5-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide apart is its unique combination of functional groups, which confer specific biological activities and make it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H25N5O3S

Molecular Weight

451.5 g/mol

IUPAC Name

4-amino-N-benzyl-5-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide

InChI

InChI=1S/C23H25N5O3S/c1-31-18-9-5-8-17(14-18)27-10-12-28(13-11-27)23(30)21-19(24)20(26-32-21)22(29)25-15-16-6-3-2-4-7-16/h2-9,14H,10-13,15,24H2,1H3,(H,25,29)

InChI Key

BFPPUPCMOQXGMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C(C(=NS3)C(=O)NCC4=CC=CC=C4)N

Origin of Product

United States

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